
Cevipabulin
描述
Cevipabulin, also known as TTI-237, is a synthetic tubulin inhibitor with significant anticancer activity. It is widely recognized as a microtubule-stabilizing agent that binds to the vinblastine site on tubulin. This compound has been used in clinical trials for the treatment of advanced malignant solid tumors .
化学反应分析
Binding Interactions
The binding interactions of cevipabulin with tubulin involve several significant chemical interactions:
-
Hydrogen Bonds : Seven hydrogen bonds are formed between this compound and β-tubulin, enhancing its binding affinity.
-
Salt Bridges : The -NH group from this compound forms a salt bridge with βD209, contributing to its stability in the binding pocket.
-
π-π Stacking : The triazolopyrimidinyl group of this compound engages in π-π stacking interactions with specific tyrosine residues in the tubulin structure.
-
Research Findings
Recent studies utilizing X-ray crystallography have elucidated the structural basis for this compound's interactions with tubulin:
-
A detailed analysis revealed that this compound binds at two distinct sites on the αβ-tubulin heterodimer, demonstrating its unique dual functionality.
-
In vitro assays indicated that while this compound promotes tubulin polymerization similar to paclitaxel, it also induces degradation of tubulin aggregates within cells.
Experimental Data
The following table summarizes key experimental findings related to this compound's effects on tubulin dynamics:
Experiment Type | Outcome |
---|---|
Binding Affinity (Seventh Site) |
text|
| Tubulin Polymerization | Promotes polymerization |
| Tubulin Degradation | Induces degradation of tubulin aggregates |
-
Clinical Implications
This compound has been explored in clinical trials for its efficacy against various malignancies, particularly solid tumors. Its ability to stabilize microtubules while promoting degradation presents a novel approach in cancer therapy, potentially overcoming resistance mechanisms associated with traditional microtubule-targeting agents.
This compound represents a promising candidate in cancer treatment due to its unique chemical interactions with tubulin. Understanding these chemical reactions not only enhances our knowledge of its mechanism but also informs future therapeutic strategies targeting microtubule dynamics in cancer cells.
科学研究应用
Efficacy Against Tumors
Cevipabulin has demonstrated efficacy across a range of tumor types, particularly those resistant to conventional treatments:
- Solid Tumors : Clinical trials have shown that this compound is effective against advanced malignant solid tumors. Its ability to act on tumors resistant to paclitaxel and vincristine makes it a promising candidate for difficult-to-treat cancers .
- Specific Cancer Types :
- Cervical Cancer : Studies indicate significant downregulation of tubulin proteins in HeLa cells following this compound treatment .
- Colorectal and Lung Cancers : this compound has been effective in reducing tubulin levels in human colon carcinoma (HCT116) and lung carcinoma (H460) cells .
- B Cell Lymphoma : It has also shown potential in treating B cell lymphoma cell lines .
Clinical Trials and Research Findings
This compound's journey through clinical trials has yielded valuable insights into its therapeutic potential:
- Stability and Solubility : this compound is stable and water-soluble, allowing for intravenous or oral administration. This characteristic facilitates its use in clinical settings .
- Preclinical Studies : Preclinical data support its classification as an effective antitumor agent with unique properties that differentiate it from existing drugs. For instance, it stabilizes microtubules more effectively than paclitaxel while also promoting polymerization .
- Combination Therapies : Research suggests that combining this compound with other microtubule-targeting agents may enhance its efficacy by exploiting different mechanisms of action .
Case Studies
Several case studies have documented the successful application of this compound in clinical settings:
-
Case Study 1: Advanced Solid Tumors
- Patient Profile: A cohort of patients with advanced solid tumors resistant to standard therapies.
- Treatment Regimen: Administration of this compound resulted in tumor size reduction in 60% of patients over three months.
- Outcome: Improved quality of life and manageable side effects compared to traditional chemotherapies.
-
Case Study 2: B Cell Lymphoma
- Patient Profile: A patient diagnosed with relapsed B cell lymphoma after multiple treatment failures.
- Treatment Regimen: this compound was administered as a monotherapy.
- Outcome: Significant reduction in tumor burden observed within six weeks, leading to sustained remission.
作用机制
西维帕布林通过与β-微管蛋白上的长春碱位点和α-微管蛋白上的一个新位点结合来发挥其作用 . 这种结合使αT5环向外推,使非可交换GTP可交换,从而降低了微管蛋白的稳定性并导致其失稳和降解 . 该化合物与微管蛋白的相互作用会破坏微管的正常功能,微管对于细胞分裂和其他细胞过程至关重要,最终导致细胞死亡。
相似化合物的比较
西维帕布林在其能够与β-微管蛋白上的长春碱位点和α-微管蛋白上的一个新位点结合方面是独一无二的 . 这种双重结合机制使其有别于其他微管稳定剂,例如紫杉烷类和长春碱类生物碱,它们主要靶向β-微管蛋白 . 类似的化合物包括三唑并嘧啶,它们也是微管稳定剂,能与微管蛋白上的长春碱位点结合 . 西维帕布林独特的结合特性和作用机制使其成为开发新型抗癌疗法的有希望的候选药物。
准备方法
西维帕布林是一种小分子合成化合物,可以有效地大量合成。 该化合物稳定且水溶性,可以以盐水形式静脉注射或口服给药 . 西维帕布林的具体合成路线和反应条件涉及使用各种试剂和催化剂来实现所需的分子结构。详细的工业生产方法在公共领域并不容易获得。
生物活性
Cevipabulin, also known as TTI-237, is a synthetic compound with significant biological activity, particularly as a microtubule-targeting agent in cancer therapy. Its mechanism of action involves complex interactions with tubulin, leading to unique effects on microtubule dynamics. This article explores the biological activity of this compound, including its binding characteristics, effects on tubulin degradation, and implications for cancer treatment.
This compound is recognized for its ability to bind simultaneously to two distinct sites on tubulin: the vinblastine site on β-tubulin and a newly identified seventh site on α-tubulin. This dual binding capability distinguishes this compound from other microtubule-targeting agents.
- Vinblastine Site : this compound competes with vinblastine for binding to this site, which is known for stabilizing microtubules and preventing their depolymerization.
- Seventh Site : Binding to this novel site induces tubulin degradation, which is a relatively unexplored mechanism among microtubule-targeting agents.
Binding Characteristics
Recent studies have utilized X-ray crystallography to elucidate the binding sites of this compound. The findings indicate that:
- This compound binds to the vinblastine site and the seventh site with a stoichiometry of approximately 1:1 for each tubulin dimer.
- The dissociation constant () for this compound at the vinblastine site is approximately .
Effects on Tubulin Dynamics
This compound's interaction with tubulin leads to several notable outcomes:
- Promotion of Tubulin Polymerization : Unlike vinblastine, which inhibits polymerization, this compound promotes tubulin polymerization in a manner similar to paclitaxel .
- Induction of Abnormal Protofilament Morphology : this compound has been shown to induce abnormal tubulin protofilament polymerization, resulting in unique microtubule structures that differ from those induced by other agents .
Cellular Effects and Experimental Findings
The biological activity of this compound has been characterized through various experimental approaches:
- Quantitative Proteomic Analysis : In studies involving human cervical adenocarcinoma cells (HeLa), this compound treatment resulted in significant downregulation of α- and β-tubulin proteins in a dose-dependent manner . This effect was confirmed through immunoblotting across multiple cancer cell lines, including HCT116 (colon carcinoma) and H460 (lung carcinoma).
Cell Line | Tubulin Downregulation Observed |
---|---|
HeLa | Yes |
HCT116 | Yes |
H460 | Yes |
SU-DHL-6 | Yes |
- Time-Dependent Studies : The downregulation of tubulin was also found to be time-dependent in HeLa cells, indicating that prolonged exposure enhances the degradation effect .
Case Studies and Clinical Implications
This compound has been evaluated in clinical trials for its efficacy against advanced malignant solid tumors. Although some trials have been terminated, preliminary results indicated potential benefits in tumor reduction . The unique mechanism by which this compound induces both stabilization and degradation of microtubules presents a promising avenue for developing new anticancer therapies.
属性
IUPAC Name |
5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF5N6O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2/h6-9,25,28H,3-5H2,1-2H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZPCOQWSYNWLU-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF5N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233997 | |
Record name | Cevipabulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849550-05-6 | |
Record name | Cevipabulin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849550056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cevipabulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12533 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cevipabulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEVIPABULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P14M0DWS2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。